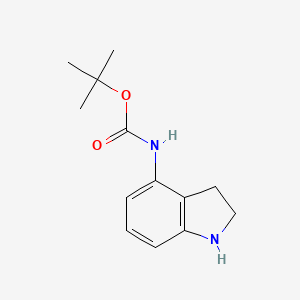

Tert-butyl indolin-4-ylcarbamate

Description

Significance of Indoline (B122111) Core Structures in Organic Synthesis and Medicinal Chemistry

The indoline nucleus, a saturated analog of indole (B1671886), is a privileged scaffold in drug discovery and organic synthesis. researchgate.netnih.gov Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets. nih.gov Indoline derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net This has led to their incorporation into a variety of therapeutic agents. researchgate.netijpsr.compurkh.com

In organic synthesis, the indoline ring system serves as a versatile intermediate. researchgate.net Its structure can be readily modified through various chemical reactions, enabling the synthesis of diverse compound libraries for high-throughput screening. ijpsr.com The development of new synthetic methodologies for the construction and functionalization of the indoline core remains an active area of research. researchgate.net

Overview of tert-Butyl Indolin-4-ylcarbamate within the Landscape of N-Protected Heterocycles

This compound is a specific example of an N-protected heterocycle, a class of compounds essential for multi-step organic syntheses. organic-chemistry.orgrsc.org Nitrogen-containing heterocycles are ubiquitous in biologically active molecules, and the ability to selectively protect and deprotect the nitrogen atom is fundamental to their chemical manipulation. nih.govmsesupplies.com

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. mdpi.com In this compound, the Boc group serves to protect the nitrogen of the carbamate (B1207046) functionality. This protection allows for chemical transformations to be carried out on other parts of the indoline scaffold without affecting the carbamate group.

The presence of the tert-butyl group also enhances the lipophilicity of the molecule, which can improve its solubility in organic solvents and its permeability across biological membranes. This property is particularly relevant in the context of medicinal chemistry, where it can influence a compound's pharmacokinetic profile.

This compound is a valuable intermediate for the synthesis of more complex molecules. For instance, it can serve as a precursor for the synthesis of various substituted indolines with potential therapeutic applications. The strategic use of this and other N-protected heterocycles is a cornerstone of modern synthetic chemistry, enabling the efficient construction of novel compounds for scientific investigation. researchgate.netatlantis-press.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2,3-dihydro-1H-indol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-10-9(11)7-8-14-10/h4-6,14H,7-8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYLKFUWTCPZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700595 | |

| Record name | tert-Butyl 2,3-dihydro-1H-indol-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-03-1 | |

| Record name | tert-Butyl 2,3-dihydro-1H-indol-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of Tert Butyl Indolin 4 Ylcarbamate

Selective Deprotection of the N-Boc Group in Indoline-4-ylcarbamate

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific acidic or thermal conditions. nih.govnih.gov

Acid-Mediated Boc Deprotection

The removal of the Boc group from tert-butyl indolin-4-ylcarbamate is commonly achieved using acidic conditions. Strong acids like trifluoroacetic acid (TFA) are traditionally employed for this purpose. nih.gov The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Other acidic reagents for N-Boc deprotection include:

Hydrogen chloride (HCl) in various organic solvents such as ethyl acetate, dioxane, and methanol (B129727). nih.gov

Aqueous phosphoric acid , which offers an environmentally benign and mild alternative for deprotection. organic-chemistry.orgorganic-chemistry.org

Lewis acids like tin(IV) chloride (SnCl₄) have also been shown to be effective.

The choice of acid and solvent system can be critical to avoid unwanted side reactions, especially when other acid-sensitive functional groups are present in the molecule. For instance, while strong acids are effective, they may not be suitable for substrates containing other acid-labile protecting groups. nih.gov

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), Room Temperature | nih.gov |

| Hydrogen chloride (HCl) | Ethyl acetate, Dioxane, or Methanol | nih.gov |

| Aqueous Phosphoric Acid | - | organic-chemistry.orgorganic-chemistry.org |

| Tin(IV) chloride (SnCl₄) | - | researchgate.net |

Thermal and Catalytic Deprotection Strategies

In addition to acidic methods, thermal and catalytic strategies offer alternative approaches for N-Boc deprotection, often with improved selectivity.

Thermal Deprotection: Heating N-Boc protected amines in certain solvents can effect deprotection, sometimes without the need for a catalyst. nih.gov For instance, refluxing in solvents like methanol or trifluoroethanol has been shown to be effective. nih.gov Continuous flow reactors operating at elevated temperatures (120-240°C) can also achieve thermal deprotection of tert-butyl esters, a related transformation. nih.gov

Catalytic Deprotection: A variety of catalysts can facilitate N-Boc deprotection under milder conditions:

Iodine: Catalytic amounts of iodine have been used for the selective removal of N-Boc groups under neutral conditions, either neat or in a solvent. researchgate.net

Palladium Catalysts: A combination of palladium(II) chloride (PdCl₂) with 1,1,3,3-tetramethyldisiloxane (B107390) in the presence of activated carbon is an effective system for cleaving the C-O bond of O-Boc and N-Boc derivatives. researchgate.net

Radical Cations: The tris(4-bromophenyl)amminium radical cation, known as "magic blue" (MB•+), in combination with triethylsilane, can catalytically deprotect tert-butyl carbamates under mild conditions. nih.govnih.gov

Selectfluor: This fluorinating reagent has been observed to selectively remove one Boc group from di-Boc protected amines. researchgate.net

| Method | Conditions/Reagents | Reference |

|---|---|---|

| Thermal | Reflux in Methanol or Trifluoroethanol | nih.gov |

| Catalytic (Iodine) | Catalytic I₂ | researchgate.net |

| Catalytic (Palladium) | PdCl₂/1,1,3,3-tetramethyldisiloxane/Activated Carbon | researchgate.net |

| Catalytic (Radical Cation) | Tris(4-bromophenyl)amminium radical cation/Triethylsilane | nih.govnih.gov |

| Catalytic (Selectfluor) | Selectfluor | researchgate.net |

Functional Group Interconversions on the Indoline (B122111) Core

The indoline scaffold of this compound allows for various functionalization reactions on both the aromatic (benzo) and saturated (pyrrolidine) rings.

Electrophilic Aromatic Substitution on the Benzo Ring of Indoline-4-ylcarbamate

The carbamate (B1207046) group and the nitrogen atom of the indoline ring influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The nitrogen atom is an activating group and an ortho-, para-director. However, the bulky tert-butylcarbamate (B1260302) group can sterically hinder the ortho-positions. ucalgary.ca

Common EAS reactions include:

Nitration: Using nitric acid and sulfuric acid. ucla.edu

Halogenation: Using reagents like bromine with a Lewis acid catalyst (e.g., FeBr₃) or chlorine with aluminum chloride (AlCl₃). ucla.edu

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring, typically using an alkyl halide or acyl halide with a Lewis acid catalyst. ucla.edumasterorganicchemistry.com

The directing effect of the substituents on the indoline ring will determine the position of substitution. The electron-donating nature of the indoline nitrogen generally directs electrophiles to the C5 and C7 positions. However, the presence of the carbamate at the 4-position will influence the final regiochemical outcome.

Functionalization at the Pyrrolidine (B122466) Ring of Indoline-4-ylcarbamate

The pyrrolidine ring of this compound can also undergo various functionalization reactions. The nitrogen atom of the indoline can be alkylated or acylated after deprotection of the Boc group.

Furthermore, the C-H bonds of the pyrrolidine ring can be targeted for functionalization. For instance, photocatalyzed C-H amidation of indoles has been reported, suggesting the potential for similar transformations on the indoline ring. rsc.org The synthesis of pyrrolidine derivatives with various substituents demonstrates the versatility of this ring system in chemical synthesis. nih.govbldpharm.com

Transformations of the Carbamate Moiety

The carbamate group itself can be a site for chemical transformations. While deprotection is the most common reaction, other modifications are possible. For example, N-alkylation of the carbamate nitrogen can be achieved under specific conditions. nih.gov

The synthesis of carbamates can be achieved through various methods, including the reaction of an amine with a chloroformate or an anhydride. lookchem.com A modified Curtius rearrangement provides a route to tert-butyl carbamates from carboxylic acids. nih.gov These synthetic routes highlight the chemical nature of the carbamate functional group and its potential for incorporation into various molecules.

Mechanistic Elucidation of Synthetic Pathways and Reactions

Investigation of Reaction Mechanisms in Indoline-4-ylcarbamate Formation

The formation of tert-butyl indolin-4-ylcarbamate involves the construction of the indoline (B122111) ring system, the introduction of an amino group at the C-4 position, and its subsequent protection with a tert-butyloxycarbonyl (Boc) group. A common and effective synthetic strategy proceeds through the preparation of 4-nitroindole (B16737), followed by reduction and protection.

A plausible pathway begins with the synthesis of 4-nitroindole from 2-methyl-3-nitroaniline. This transformation can be achieved via a Reissert-type indole (B1671886) synthesis. The mechanism involves the initial protection of the aniline (B41778), followed by a cyclization reaction to form the indole ring. google.comorgsyn.org For instance, N-acetylation of 2-methyl-3-nitroaniline, followed by reaction with DMF-DMA (N,N-dimethylformamide dimethyl acetal), leads to the formation of 4-nitroindole. google.com

The pivotal step is the reduction of the nitro group at the 4-position to form 4-aminoindole (B1269813). This can be accomplished using various reducing agents. A standard laboratory method involves the use of a metal, such as iron powder, in the presence of an acid like hydrochloric acid. google.com The reaction proceeds through a series of single electron and proton transfers at the metal surface, ultimately converting the nitro group (-NO₂) to an amino group (-NH₂). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is another widely used, efficient method. The reduction of aromatic nitro compounds, such as 4-nitrophenol (B140041) to 4-aminophenol, using metallic or bimetallic nanocatalysts in the presence of a hydrogen source like sodium borohydride (B1222165) (NaBH₄), has been extensively studied and serves as a good mechanistic model. nih.govmdpi.comnih.gov The catalyst surface facilitates the transfer of hydride from the borohydride to the nitro group, leading to its reduction. mdpi.com

Once 4-aminoindole is obtained, the final step is the protection of the newly formed amino group as a tert-butyl carbamate (B1207046). This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.org The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. commonorganicchemistry.comchemistrysteps.com This is followed by the departure of a tert-butyl carbonate anion, which then breaks down into the stable and gaseous carbon dioxide and a tert-butoxide anion. commonorganicchemistry.com The tert-butoxide then deprotonates the protonated amine to yield the final N-Boc protected product, this compound, and tert-butanol. commonorganicchemistry.comcommonorganicchemistry.com The release of CO₂ gas provides a strong thermodynamic driving force for the reaction. total-synthesis.com

Understanding Regioselectivity and Diastereoselectivity in Indoline Transformations

Achieving specific substitution patterns (regioselectivity) and controlling the three-dimensional arrangement of atoms (diastereoselectivity) are paramount in modern organic synthesis. For indoline derivatives, these factors dictate the molecule's biological activity and properties.

Regioselectivity: The indole nucleus has several positions susceptible to functionalization (C2, C3, C4, C5, C6, C7). While electrophilic substitution typically favors the C3 position due to the high reactivity of the pyrrole (B145914) ring, functionalization at the benzene (B151609) ring, particularly at the C4 position, is more challenging. acs.org However, various transition-metal-catalyzed C-H activation strategies have been developed to overcome this. By employing a directing group, often at the C3 position (e.g., a carbonyl group), catalysts can be guided to selectively activate and functionalize the C4-H bond. acs.orgbohrium.comrsc.org For example, rhodium(III) and ruthenium(II) catalysts have been used to achieve C4-alkenylation, alkylation, and amidation of 3-carbonylindoles. rsc.org Palladium-catalyzed reactions have also been developed for the C4-arylation of indoles. bohrium.com These methods provide direct access to 4-substituted indoles, which are otherwise difficult to synthesize.

| Method | Catalyst/Reagent | Position | Reaction Type | Citation |

| Direct Annulation | Nickel/Photoredox | C3 | Csp³-N bond formation | acs.org |

| Dearomative Arylboration | Nickel | C2 or C3 | Arylboration | rsc.org |

| Direct Functionalization | Rhodium | C4 | C-H Functionalization | acs.org |

| Direct Diamidation | Ruthenium(II) | C4 & C5 | C-H Diamidation | rsc.org |

| Domino Reaction | InBr₃ | C3 | Diels-Alder | oup.com |

| Azidation | I₂ / NaN₃ | C3 | C-N bond formation | commonorganicchemistry.com |

Diastereoselectivity: When new stereocenters are formed during the synthesis of the indoline ring or its subsequent modification, controlling their relative configuration is crucial. Diastereoselective reactions are often achieved using chiral starting materials or catalysts. For instance, a highly diastereoselective gold-catalyzed cyclization of alkyne-tethered indoles has been used to prepare complex tricyclic indolines. google.comrsc.org In this case, the stereochemistry is controlled by the catalyst and reaction conditions, such as temperature. google.com Similarly, domino reactions, like the InBr₃-catalyzed Diels-Alder reaction of indoles with other components, can proceed with excellent diastereoselectivity, leading to specific isomers of complex spiro-indoline structures. oup.com The choice of Lewis acid catalyst was shown to be critical in controlling which diastereoisomer is formed. oup.com

Kinetic and Thermodynamic Aspects of N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its relatively easy removal under acidic or thermal conditions.

Kinetics: The rate of N-Boc deprotection is highly dependent on the reaction conditions.

Acid-Catalyzed Deprotection: The most common method for Boc removal is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.org Kinetic studies of HCl-catalyzed deprotection have revealed that the reaction rate can exhibit a second-order dependence on the acid concentration. acs.orgbiosynth.com This suggests a mechanism involving general acid catalysis where a second acid molecule assists in the separation of the ion pair formed after initial protonation of the carbamate. acs.orgbiosynth.com The rate is also influenced by the nature of the amine; N-Boc groups on aryl amines are generally cleaved more readily than those on alkyl amines under acidic conditions. commonorganicchemistry.com

Thermal Deprotection: The N-Boc group can also be removed by heating, often without any added catalyst. mdpi.com This method is considered a "green" alternative as it avoids the use of strong acids. The reaction rate is highly sensitive to temperature and the solvent used. total-synthesis.comyoutube.com Studies in continuous flow reactors show that higher temperatures and polar solvents like methanol (B129727) or trifluoroethanol (TFE) significantly increase the rate of deprotection. total-synthesis.comyoutube.com For example, complete deprotection of N-Boc imidazole (B134444) could be achieved in 20-30 minutes at 120-200 °C depending on the solvent, whereas N-Boc aniline required higher temperatures (e.g., 240 °C) for efficient removal. youtube.com A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the reaction rate under thermal conditions. orgsyn.org

| Substrate Type | Conditions | Conversion/Yield | Time | Citation |

| N-Boc Imidazole | TFE, 150 °C, Flow | 98% | 60 min | youtube.com |

| N-Boc Aniline | MeOH, 240 °C, Flow | 88% | 30 min | total-synthesis.com |

| N-Boc Phenethylamine | MeOH, 240 °C, Flow | <60% | 30 min | total-synthesis.com |

| Aromatic N-Boc | (COCl)₂, MeOH, RT | >70% | <3 h | commonorganicchemistry.com |

| Aliphatic N-Boc | (COCl)₂, MeOH, RT | >70% | ~4 h | commonorganicchemistry.com |

Computational and Theoretical Studies in Indoline 4 Ylcarbamate Chemistry

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In organic chemistry, it is widely applied to analyze reaction mechanisms, determine the geometries of transition states, and calculate activation energies, providing a deep understanding of reaction feasibility and selectivity. mdpi.comresearchgate.net For reactions involving indoline-4-ylcarbamate derivatives, DFT calculations can elucidate complex pathways that may be difficult to probe experimentally.

DFT methods, such as the widely used B3LYP hybrid functional, have proven accurate for a large number of organic molecules and reactions. mdpi.com These calculations can map out the entire potential energy surface of a reaction, identifying the lowest energy path from reactants to products. For instance, in cycloaddition reactions, which are common for heterocyclic compounds, DFT can distinguish between different possible mechanisms, such as concerted or stepwise pathways. pku.edu.cn By calculating the free energy of activation (ΔG‡) for each potential step, researchers can predict the most likely reaction course. pku.edu.cnmdpi.com

Research Findings:

Studies on related heterocyclic systems demonstrate the power of DFT in mechanistic analysis. For example, in cycloaddition reactions, calculations have shown that different reaction pathways can be energetically competitive. pku.edu.cn One pathway might involve a concerted [4+2] cycloaddition, while another could proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate. pku.edu.cn The relative energies of the transition states for these pathways determine the product distribution.

DFT can also be used to understand the influence of substituents and catalysts on the reaction pathway. For a given reaction, calculations can model the effect of different protecting groups (like the tert-butoxycarbonyl group in tert-butyl indolin-4-ylcarbamate) or the presence of a metal catalyst. The theory can predict how these modifications alter the electron distribution in the molecule and, consequently, the activation barriers of the reaction steps. mdpi.com

Table 5.1: Illustrative DFT Data for a Hypothetical Reaction of an Indoline (B122111) Derivative

| Reaction Pathway | Description | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A: Concerted [4+2] Cycloaddition | A single transition state where both new bonds are formed simultaneously. | 25.8 | Minor product |

| Pathway B: Stepwise, via Zwitterion | Two-step process involving a charge-separated intermediate. The first step is rate-determining. | 21.7 | Major product |

| Pathway C: Radical Mechanism | Initiated by a single electron transfer, proceeding through radical intermediates. | 35.2 | Not observed |

Note: The data in this table is illustrative and represents the type of results obtained from DFT calculations for comparing reaction pathways.

Molecular Dynamics Simulations of Conformational Dynamics and Reactivity

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular flexibility, conformational changes, and intermolecular interactions. arxiv.org For a molecule like this compound, MD simulations can reveal how its three-dimensional shape fluctuates and how these dynamics influence its ability to interact with other molecules, such as reactants or biological targets.

The process involves placing a model of the molecule in a simulated environment (e.g., a box of solvent molecules) and observing its behavior over nanoseconds or even microseconds. These simulations can identify the most stable conformations (low-energy states) and the energy barriers between them. Understanding the conformational landscape is crucial because the reactivity of a molecule can depend significantly on its shape at the moment of reaction.

Research Findings:

While specific MD studies on this compound are not prominent in the literature, the technique has been used extensively to study the conformational dynamics of other complex organic molecules and biomolecules. nih.gov For example, targeted MD simulations have been used to elucidate large-scale conformational transitions in proteins upon binding to a ligand. nih.gov These studies show how local changes in one part of a molecule can trigger larger domain movements, a principle that also applies to smaller, flexible molecules. nih.gov

In the context of this compound, an MD simulation could explore the rotation around the carbamate (B1207046) C-N bond and the puckering of the five-membered indoline ring. The bulky tert-butyl group can sterically hinder certain conformations, and MD simulations can quantify this effect by mapping the distribution of dihedral angles. This information can then be correlated with reactivity; for instance, a particular ring pucker might be required for an optimal orbital overlap in a subsequent reaction.

Table 5.2: Representative Data from a Hypothetical MD Simulation of this compound

| Conformational Parameter | Description | Observed Range / Major State | Implication for Reactivity |

|---|---|---|---|

| Indoline Ring Pucker | Describes the out-of-plane bending of the saturated five-membered ring. | Envelope conformation (C5-endo) | Exposes one face of the ring for electrophilic attack. |

| C4-N-C=O Dihedral Angle | Rotation around the bond connecting the carbamate nitrogen to the indoline ring. | Predominantly trans (170°-180°) | Affects the orientation of the bulky Boc group relative to the ring system. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | 150 ± 15 Ų | Indicates which functional groups are most available for intermolecular interactions. |

Note: This table presents hypothetical data to illustrate the insights that can be gained from MD simulations regarding molecular conformation and its potential influence on chemical behavior.

Predictive Modeling for Synthetic Route Optimization

Research Findings:

One key area of development is the use of machine learning to predict the best catalyst or ligand for a given transformation. For example, in palladium-catalyzed C-N cross-coupling reactions, models can analyze the structures of the substrates (the amine and the aryl halide) and predict which phosphine (B1218219) ligand is most likely to give a high yield. chemrxiv.org This approach avoids the need for extensive, time-consuming experimental screening of dozens of ligands.

Table 5.3: Comparison of a Traditional vs. a Computationally Optimized Synthetic Route

| Metric | Traditional Route | Computationally Optimized Route | Reference |

|---|---|---|---|

| Number of Steps | 5 | 4 | cas.org |

| Overall Predicted Yield | 35% | 55% | chemrxiv.org |

| Key Catalyst | Standard ligand (e.g., BINAP) | Predicted optimal ligand (e.g., BrettPhos) | chemrxiv.org |

| Predicted cPMI | 250 | 95 | chemrxiv.org |

Note: This table provides a conceptual comparison to illustrate how predictive modeling can be used to improve key metrics in chemical synthesis.

Application of Tert Butyl Indolin 4 Ylcarbamate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Functionalized Indoline (B122111) Derivatives

No specific research findings on the use of tert-butyl indolin-4-ylcarbamate as a direct precursor for a diverse range of functionalized indoline derivatives were found in the available literature.

Building Block for Complex Organic Scaffolds and Heterocyclic Systems

No specific examples of this compound being used as a key building block for the construction of complex organic scaffolds or fused heterocyclic systems were identified in the searched literature.

Strategies for Scaffold Modification and Diversification Utilizing the Indoline-4-ylcarbamate Moiety

While general strategies for modifying carbamate-protected amines and indoline rings exist, specific strategies and diversification examples starting from this compound are not detailed in the available scientific reports.

Compound Names Mentioned

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy for Structure Confirmation

The foundational confirmation of the chemical structure of tert-butyl indolin-4-ylcarbamate is achieved through the combined application of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental composition of the molecule. For a related compound, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, HRMS was able to confirm the molecular formula with high precision. mdpi.com This level of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to piece together the connectivity and chemical environment of the atoms in this compound.

In the ¹H NMR spectrum, the protons of the tert-butyl group typically appear as a sharp singlet around 1.5 ppm due to the nine equivalent protons. rsc.org The protons on the indoline (B122111) ring and the carbamate (B1207046) NH proton will exhibit characteristic chemical shifts and coupling patterns that are indicative of their positions on the aromatic and heterocyclic rings. For instance, in related phenylcarbamate structures, the NH proton often appears as a broad singlet. rsc.org

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carbamate group is typically observed in the range of 150-155 ppm. rsc.org The quaternary carbon and the methyl carbons of the tert-butyl group have distinct chemical shifts, usually around 80 ppm and 28 ppm, respectively. rsc.org The carbon atoms of the indoline ring will appear in the aromatic and aliphatic regions of the spectrum, with their precise shifts influenced by the carbamate substituent.

The following table provides representative ¹³C NMR chemical shifts for the core functional groups found in tert-butyl carbamates.

| Functional Group | Representative ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | ~153 |

| Quaternary Carbon (C(CH₃)₃) | ~80 |

| Methyl Carbons (C(CH₃)₃) | ~28 |

Note: The exact chemical shifts for this compound would require experimental measurement.

X-ray Crystallography for Definitive Stereochemical Assignment

While NMR and mass spectrometry can confirm the constitution of this compound, X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state. This technique is the gold standard for the definitive assignment of stereochemistry, should any chiral centers be present. For molecules that can exist as different conformers, X-ray crystallography reveals the preferred conformation in the crystalline form.

Although a specific crystal structure for this compound is not publicly available, studies on related indole (B1671886) derivatives have demonstrated the power of this technique. For instance, the crystal structure of a 3-carbamoyl-1-[3-(indol-3-yl) propyl]pyridinium ion was determined by X-ray analysis to understand the intramolecular stacking geometry. rsc.org In another example, the absolute configuration of an enantioenriched alkene derived from an indole alcohol was confirmed by X-ray crystallography. acs.org

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecular geometry. For carbamate-containing compounds, X-ray crystallography can also reveal details about intermolecular interactions, such as hydrogen bonding, which influence the crystal packing. researchgate.net

Spectroscopic Methods for Monitoring Reaction Progress and Purity

The synthesis of this compound requires careful monitoring to ensure the reaction goes to completion and to assess the purity of the final product. Several spectroscopic and chromatographic methods are routinely employed for this purpose.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to qualitatively observe the consumption of reactants and the formation of the product. The difference in polarity between the starting amine (indoline-4-amine) and the Boc-protected product (this compound) results in different retention factors (Rf values) on the TLC plate, allowing for easy visualization of the reaction's progress.

Infrared (IR) Spectroscopy can also be used to follow the reaction. The disappearance of the characteristic N-H stretching vibrations of the primary amine starting material and the appearance of the C=O stretching vibration of the carbamate group (typically around 1700-1725 cm⁻¹) in the product are clear indicators of the reaction's progression.

Nuclear Magnetic Resonance (NMR) Spectroscopy , as detailed in section 7.1, is not only used for final product characterization but also for monitoring the reaction. Taking small aliquots from the reaction mixture and recording a quick ¹H NMR spectrum can provide a quantitative measure of the conversion of the starting material to the product by comparing the integration of characteristic signals. For example, the appearance and increase in the intensity of the tert-butyl singlet is a clear marker for product formation. rsc.org

Once the reaction is complete, these same techniques, particularly NMR and High-Performance Liquid Chromatography (HPLC), are used to assess the purity of the isolated this compound.

Future Perspectives and Emerging Research Avenues

Innovations in Green Chemistry Approaches for Indoline-4-ylcarbamate Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are central to modern synthetic chemistry. dcatvci.org Research into the synthesis of indoline (B122111) derivatives is increasingly focused on environmentally benign methods that offer high yields and minimize waste. researchgate.net

Key innovations in this area include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A significant advancement is the adoption of alternative, safer solvents like water, supercritical CO2, or bio-based solvents. jocpr.com For indoline synthesis specifically, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been identified as a promising medium that can act as both a solvent and a promoter, eliminating the need for traditional catalysts. nih.gov

Metal-Free Catalysis: A major goal of green chemistry is to move away from heavy metal catalysts, which are often toxic and difficult to remove from the final product. Recent methodologies have demonstrated the efficient, metal-free synthesis of indolines through C-H alkylation, a significant step towards a more sustainable process. nih.gov

Atom Economy and Waste Reduction: Green approaches prioritize maximizing the incorporation of all materials used in the process into the final product (atom economy) and preventing waste generation at its source. dcatvci.org This includes developing one-pot, multi-component reactions that streamline synthesis, reduce reaction times, and minimize the need for intermediate purification steps. researchgate.net The use of recyclable catalysts, such as magnetic nanoparticles, further enhances the sustainability of these processes. researchgate.net

Table 1: Comparison of Green Chemistry Approaches for Indoline Synthesis

| Principle | Traditional Method | Green Innovation | Benefit |

|---|---|---|---|

| Catalysis | Heavy metal catalysts (e.g., Palladium, Copper) | Metal-free systems; use of HFIP as a promoter nih.gov | Reduced toxicity, easier purification, lower environmental impact. |

| Solvents | Dichloromethane, other hazardous organic solvents jocpr.com | Water, supercritical CO2, recyclable solvents like HFIP jocpr.comnih.gov | Improved safety, reduced pollution, potential for recycling. |

| Efficiency | Multi-step synthesis with purification at each stage | One-pot, four-component domino reactions researchgate.net | Shorter reaction times, reduced solvent usage, less waste. |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and High-Throughput Experimentation (HTE) is revolutionizing chemical research by allowing for the rapid execution and analysis of a large number of experiments in parallel. nih.govchemrxiv.org This technology is particularly valuable for optimizing the synthesis of complex molecules like tert-butyl indolin-4-ylcarbamate.

HTE platforms utilize robotics and miniaturization to screen vast arrays of reaction conditions, including different catalysts, reagents, solvents, and temperatures, using only microgram quantities of material per reaction. researchgate.netscienceintheclassroom.org This approach dramatically accelerates the discovery of optimal synthetic routes, which would be prohibitively time-consuming and resource-intensive using traditional methods. nih.govscienceintheclassroom.org

For the synthesis of this compound, an HTE workflow would involve:

Design: A software platform designs an array of experiments in microtiter plates (e.g., 96 or 1536 wells) to test various combinations of precursors, catalysts, and conditions. chemrxiv.org

Execution: Automated liquid handling robots dispense precise, small volumes of reagents into the wells. scienceintheclassroom.org

Analysis: After the reaction time, the outcomes are analyzed rapidly using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. nih.gov

Optimization: The data-rich output allows researchers to quickly identify the most efficient and high-yielding reaction conditions for scale-up. scienceintheclassroom.org

This integration of automation not only speeds up research but also reduces chemical waste and improves the reproducibility and reliability of experiments. chemrxiv.orgresearchgate.net

Table 2: Hypothetical High-Throughput Experimentation (HTE) Array for Synthesis Optimization

| Well Plate Position | Substrate | Catalyst/Promoter | Solvent | Temperature |

|---|---|---|---|---|

| A1 | Protected 4-aminoindoline | Catalyst A | Solvent X | 25°C |

| A2 | Protected 4-aminoindoline | Catalyst B | Solvent X | 25°C |

| B1 | Protected 4-aminoindoline | Catalyst A | Solvent Y | 50°C |

| B2 | Protected 4-aminoindoline | Catalyst B | Solvent Y | 50°C |

| ... (and so on) | ... | ... | ... | ... |

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel catalysts is a cornerstone of advancing chemical synthesis, aiming for higher efficiency, selectivity, and sustainability. For transformations involving the indoline scaffold, research is moving beyond traditional systems towards more innovative solutions.

A significant area of exploration is the use of metal-free catalytic systems. nih.gov For instance, the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both a solvent and a promoter for the regioselective C-H alkylation of indolines represents a major advance. nih.gov This method avoids metal catalysts entirely, targeting the C5 position of the indoline ring with exceptional selectivity. nih.gov Mechanistic studies suggest the reaction proceeds through an iminium intermediate, showcasing a pathway that is both efficient and environmentally friendly. nih.gov

Future research in this domain will likely focus on:

Organocatalysis: Expanding the use of small organic molecules as catalysts, which are typically less toxic and more stable than their metal-based counterparts.

Biocatalysis: Employing enzymes like lipases and oxidases to perform highly selective transformations under mild conditions, which is a key principle of green chemistry. jocpr.com

Reusable Heterogeneous Catalysts: Designing solid-phase catalysts, such as those based on magnetic nanoparticles, that can be easily separated from the reaction mixture by an external magnet and reused multiple times, reducing cost and waste. researchgate.net

Table 3: Comparison of Catalytic Systems for Indoline Functionalization

| Catalytic System | Description | Advantages | Reference |

|---|---|---|---|

| Traditional Metal Catalysis | Often uses palladium, copper, or other heavy metals to facilitate cross-coupling reactions. | Well-established and versatile for many transformations. | jocpr.com |

| HFIP-Promoted System | Utilizes 1,1,1,3,3,3-hexafluoro-2-propanol as a metal-free promoter and solvent. | High regioselectivity, mild conditions, metal-free, recyclable solvent. | nih.gov |

| Magnetic Nanoparticle Catalysis | Iron oxide nanoparticles (Fe3O4) act as a heterogeneous catalyst. | Easily separable and recyclable, non-toxic, suitable for green chemistry protocols. | researchgate.net |

Design and Synthesis of Advanced Materials Incorporating the Indoline-4-ylcarbamate Unit

The unique structural and electronic properties of the indoline core make it a valuable building block for advanced materials. The incorporation of the this compound unit into larger molecular architectures opens up possibilities for creating materials with tailored functions for applications in materials science and pharmaceutical chemistry. nih.gov

Potential research avenues include:

Functional Polymers: The indoline-4-ylcarbamate moiety can be polymerized or grafted onto polymer backbones to create materials with specific properties. The carbamate (B1207046) group can serve as a handle for further functionalization, while the indoline ring system may impart useful electronic or optical characteristics.

Bioconjugates and Drug Delivery: In medicinal chemistry, the indoline scaffold is a component of various bioactive molecules. researchgate.net The carbamate group is a common protecting group in synthesis and can be designed for controlled release. nih.gov This makes the unit a candidate for incorporation into prodrugs or linker-payload systems for targeted drug delivery.

Organic Electronics: The electron-rich nature of the indoline ring suggests potential applications in organic electronics. By designing and synthesizing conjugated systems that include the indoline-4-ylcarbamate unit, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

The design of these advanced materials requires a deep understanding of structure-property relationships, where the indoline-4-ylcarbamate unit can be strategically employed to achieve desired performance characteristics.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl indolin-4-ylcarbamate?

The synthesis typically involves introducing the tert-butyl carbamate group to the indoline scaffold via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamates are often synthesized using tert-butyl chloroformate (Boc-Cl) or Boc anhydride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF . Key steps include protecting amine groups and optimizing reaction times (e.g., 12–24 hours) to maximize yields. Characterization via NMR (¹H/¹³C) and mass spectrometry (LC-MS) is critical to confirm structural integrity .

Q. How is this compound characterized in terms of purity and stability?

Purity is assessed using HPLC (>95% purity threshold) with UV detection at 254 nm, while stability studies involve monitoring degradation under varying temperatures (e.g., 4°C to 40°C) and pH conditions (2–12). For example, related tert-butyl carbamates show stability in neutral buffers but hydrolyze under strong acidic/basic conditions . Accelerated stability testing (40°C/75% RH for 6 months) is recommended for long-term storage protocols .

Q. What are the primary biological targets or applications of this compound?

While specific data for this compound is limited, structurally similar tert-butyl carbamates are used as intermediates in drug discovery, particularly for kinase inhibitors or protease-targeting agents. Biological screening often involves enzyme inhibition assays (e.g., IC₅₀ determination) and cell-based viability tests (e.g., MTT assay) to evaluate anticancer or anti-inflammatory activity .

Advanced Research Questions

Q. How can dynamic stereochemical behavior of the tert-butyl group impact NMR characterization?

The tert-butyl group’s axial/equatorial conformation in cyclic structures can cause splitting in NMR spectra. For example, low-temperature NMR (e.g., –40°C) and DFT calculations are used to resolve dynamic equilibria, as demonstrated in hexahydrotriazinanes . Solvent effects (e.g., explicit solvent modeling in DFT) must be considered to explain experimental observations .

Q. What strategies mitigate contradictions in stability data between experimental and computational models?

Discrepancies often arise from solvent interactions or impurities. For instance, computational models may predict axial tert-butyl stability, but polar solvents (e.g., DMSO) stabilize equatorial conformers. Validating predictions with variable-temperature NMR and controlled humidity chambers (e.g., 25°C/60% RH) improves reliability .

Q. How do reaction conditions influence the selectivity of this compound in multicomponent reactions?

Selectivity is highly dependent on catalysts and pH. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) require anhydrous conditions and inert atmospheres (N₂/Ar) to prevent Boc-group cleavage. Screening additives like TBAB (tetrabutylammonium bromide) can enhance yields in heterocyclic couplings .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the reactivity of tert-butyl carbamates with oxidizing agents?

Some studies report stability under mild oxidative conditions (e.g., H₂O₂), while others note degradation with strong oxidizers (e.g., KMnO₄). This depends on the electron-withdrawing/donating substituents on the indoline ring. For example, electron-deficient aromatic rings increase susceptibility to oxidation, necessitating tailored handling protocols .

Methodological Tables

Q. Table 1: Comparative Stability of Tert-Butyl Carbamates

| Condition | tert-butyl (4-Cl-phenyl)carbamate | tert-butyl (4-Br-phenyl)carbamate |

|---|---|---|

| Acidic Hydrolysis (pH 2) | Stable (>24 h) | Degrades (t₁/₂ = 8 h) |

| Basic Hydrolysis (pH 12) | Degrades (t₁/₂ = 4 h) | Stable (>24 h) |

| Thermal Stability (40°C) | Stable (>30 d) | Stable (>30 d) |

Q. Table 2: Recommended Analytical Methods

| Parameter | Technique | Reference |

|---|---|---|

| Purity | HPLC-UV (C18 column, MeCN/H₂O) | |

| Structural Confirmation | ¹H NMR (400 MHz, CDCl₃) | |

| Degradation Products | LC-MS/MS (ESI+ mode) |

Safety and Handling

Q. What safety protocols are critical for handling this compound?

While not classified as hazardous, standard precautions include:

- PPE: Nitrile gloves, lab coats, and safety goggles .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as chemical waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.